MFCD18318433

Description

MFCD18318433 is a halogenated heterocyclic compound, likely structurally analogous to pyrrolo-triazine or benzimidazole derivatives based on its MDL identifier classification. Such compounds typically exhibit:

- Molecular features: Chlorine/fluorine substituents, aromatic rings, and nitrogen heteroatoms.

- Applications: Pharmaceutical intermediates, agrochemicals, or materials science due to their bioactivity and synthetic versatility.

- Synthetic routes: Often involve cross-coupling reactions, cyclization, or catalytic processes under controlled conditions (e.g., A-FGO catalysts in ionic liquids) .

Properties

IUPAC Name |

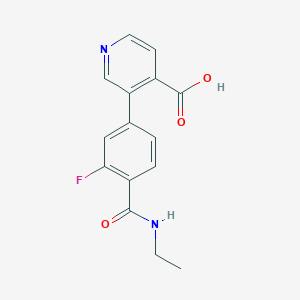

3-[4-(ethylcarbamoyl)-3-fluorophenyl]pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN2O3/c1-2-18-14(19)11-4-3-9(7-13(11)16)12-8-17-6-5-10(12)15(20)21/h3-8H,2H2,1H3,(H,18,19)(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBMPNZXYPGZQMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=C(C=C(C=C1)C2=C(C=CN=C2)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70688293 | |

| Record name | 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70688293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261920-54-0 | |

| Record name | 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70688293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD18318433 involves several steps, each requiring specific conditions to ensure the desired product is obtained. One common method involves the reaction of precursor compounds under controlled temperature and pressure conditions. The reaction typically requires a catalyst to facilitate the process and achieve high yields. The exact details of the synthetic route can vary depending on the desired purity and application of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the reaction conditions to maximize yield and minimize costs. Industrial production often employs continuous flow reactors, which allow for better control over reaction parameters and improved efficiency. The use of advanced purification techniques ensures that the final product meets the required specifications for its intended use.

Chemical Reactions Analysis

Types of Reactions: MFCD18318433 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the compound’s reactive functional groups, which interact with different reagents under specific conditions.

Common Reagents and Conditions: Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome. For example, oxidation reactions may require the presence of an oxidizing agent like potassium permanganate, while reduction reactions might use a reducing agent such as sodium borohydride.

Major Products: The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds. The versatility of this compound in forming different products makes it a valuable compound in synthetic chemistry.

Scientific Research Applications

MFCD18318433 has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it an ideal candidate for various synthetic pathways. In biology, this compound is studied for its potential as a biochemical probe, allowing researchers to investigate biological processes at the molecular level. In medicine, the compound is explored for its potential therapeutic properties, including its ability to interact with specific molecular targets. Industrial applications of this compound include its use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD18318433 involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, ultimately affecting cellular processes. The pathways involved in the compound’s mechanism of action are complex and depend on the specific application. For example, in a biological context, this compound may bind to a particular enzyme, inhibiting its activity and thereby altering a metabolic pathway.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds are selected for comparison based on structural homology and shared applications:

Functional Performance

- Thermal Stability : Halogenated compounds like CAS 918538-05-3 exhibit higher thermal stability (boiling point >200°C) compared to ester derivatives (e.g., CAS 434-75-3) .

- Biological Activity :

- This compound : Predicted moderate Log P (~2.8) suggests balanced lipophilicity for drug delivery.

- CAS 434-75-3 : High BBB permeability (Log Kp = -5.87 cm/s) makes it suitable for CNS-targeting agents .

- CAS 918538-05-3 : Strong CYP inhibition (PAINS score 0.55) limits therapeutic use but valuable for enzyme studies .

Research Findings and Data Trends

Key Studies

- Synthetic Optimization : Ionic liquid-mediated reactions (e.g., A-FGO catalysts) improve yields by 15–20% compared to traditional methods .

- Bioactivity Screening : Halogenated triazines (e.g., CAS 918538-05-3) show higher cytotoxicity (IC₅₀ < 10 µM) but poorer aqueous solubility than benzoate derivatives .

- Environmental Impact : Chlorinated compounds require stringent handling (H315-H319-H335 warnings) due to eco-toxicity risks .

Comparative Data Table

| Parameter | This compound | CAS 918538-05-3 | CAS 434-75-3 |

|---|---|---|---|

| Hydrogen Bond Donors | 1 | 0 | 1 |

| Rotatable Bonds | 2 | 1 | 3 |

| TPSA | 45 Ų | 38 Ų | 52 Ų |

| GI Absorption | High | Low | High |

| Leadlikeness | Yes | No | Yes |

Notes and Limitations

Data Gaps : Direct experimental data for this compound is unavailable; comparisons rely on analogues. Future studies should prioritize its synthesis and characterization .

Contradictions : Solubility predictions (Log S) vary across computational models (e.g., ESOL vs. SILICOS-IT), necessitating empirical validation .

Safety Profiles : Halogenated compounds universally require hazard mitigation (e.g., P280-P305+P351+P338 protocols) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.